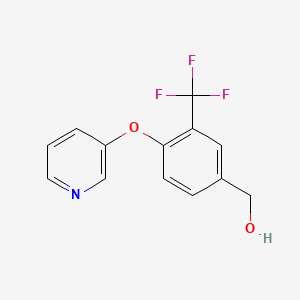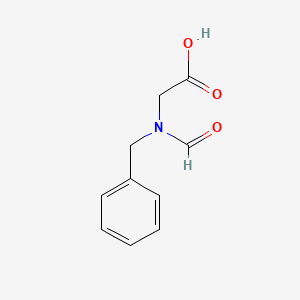![molecular formula C15H14ClNO2S B8696684 methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group and a thioether linkage, which connects a 2-amino-4-chlorophenyl group to the benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorothiophenol and methyl 2-bromobenzoate.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 2-amino-4-chlorothiophenol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the thioether bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 2-(((2-amino-4-fluorophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-bromophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-iodophenyl)thio)methyl)benzoate
Uniqueness
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the chlorine atom can affect the compound’s electronic properties, making it distinct from its fluorinated, brominated, or iodinated analogs.
属性
分子式 |
C15H14ClNO2S |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9,17H2,1H3 |
InChI 键 |
ACGPMSYYGIUVLB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1CSC2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

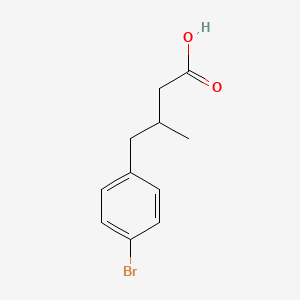
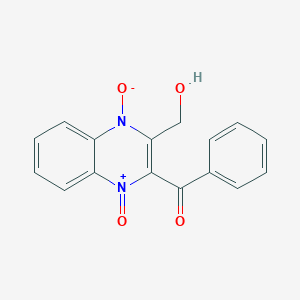
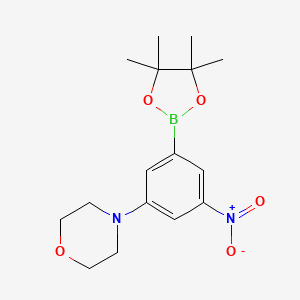

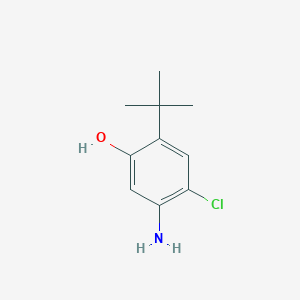

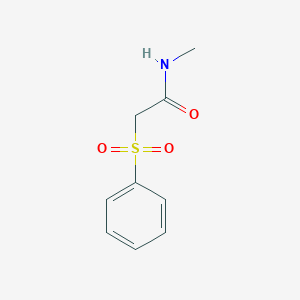
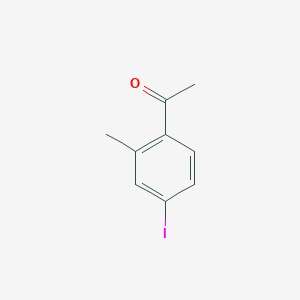
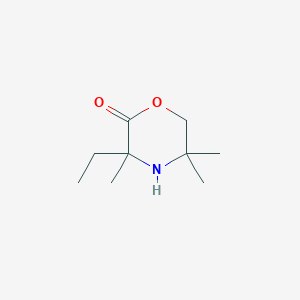
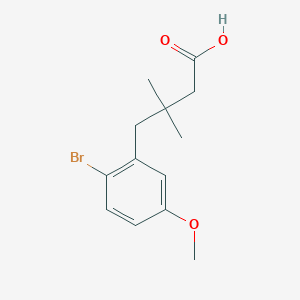
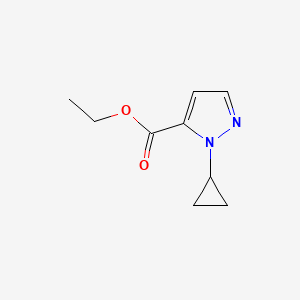
![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)
